cis,trans-Germacrone

Pharmacokinetics Oral Bioavailability Cmax

Researchers often assume functional equivalence among curcuma sesquiterpenes, but cis,trans-germacrone is a distinct stereoisomer with unique target engagement. Indiscriminate substitution can compromise assay reproducibility and pharmacokinetic modeling. This reference standard provides: • Defined OCT2 inhibition (IC₅₀ = 15 µM) for cisplatin nephrotoxicity mitigation studies. • Validated anti-proliferative activity in prostate cancer models (PC-3 IC₅₀: 259 µM; 22RV1 IC₅₀: 396.9 µM) with confirmed autophagy induction (LC3B-II). • Suitability as a quantitative marker for Curcuma species authentication (GC-MS validated, LLOQ 24.84 ng/mL). Supplied with full analytical documentation to ensure batch-to-batch consistency and regulatory compliance for preclinical programs.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
Cat. No. B1235385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,trans-Germacrone
Synonymsgermacron
germacrone
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1=CCC(=C(C)C)C(=O)CC(=CCC1)C
InChIInChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8-,13-7-
InChIKeyCAULGCQHVOVVRN-SVGXSMIJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis,trans-Germacrone Overview


cis,trans-Germacrone (CAS 32663-51-7) is a stereoisomer of germacrone (CAS 6902-91-6), a bioactive sesquiterpenoid predominantly isolated from the volatile oils of Curcuma species (Zingiberaceae) such as Rhizoma Curcumae (Ezhu) . As a natural product-derived small molecule (molecular formula C₁₅H₂₂O, MW 218.33 g/mol), it is structurally related to other curcuma-derived sesquiterpenes including curdione, curcumol, and β-elemene [1]. cis,trans-Germacrone is recognized for its capacity to modulate apoptosis-related signaling pathways, particularly the Akt/MDM2/p53 axis in cancer cells, and serves as a reference standard for analytical method development and pharmacological screening in natural product research programs .

Why cis,trans-Germacrone Cannot Be Substituted


Despite structural similarities, cis,trans-germacrone, germacrone, curdione, curcumol, and β-elemene exhibit distinct stereochemical configurations, metabolic fates, and bioactivity profiles that preclude indiscriminate substitution in research applications. cis,trans-Germacrone is a specific stereoisomer of germacrone, and the biological activity attributed to "germacrone" in primary literature frequently refers to the (E,E)-germacrone isomer rather than the cis,trans-form . Furthermore, even among closely related curcuma sesquiterpenes, quantitative differences in key procurement-relevant parameters such as cellular IC₅₀ values, systemic exposure (Cmax), and target engagement (OCT2 inhibition) can vary substantially [1][2]. Selection of the precise molecular form is therefore critical for assay reproducibility, pharmacokinetic modeling, and target validation studies. The evidence presented in Section 3 demonstrates why specific quantitative parameters must guide procurement decisions rather than reliance on class-level assumptions.

cis,trans-Germacrone Comparative Evidence


Systemic Bioavailability vs. Curcumol

In a rat pharmacokinetic study following oral administration of Rhizoma Curcumae essential oil (1.0 g/kg), germacrone demonstrated substantially higher systemic exposure compared to curcumol. This differential exposure profile is critical for in vivo efficacy study design and dosing regimen selection [1].

Pharmacokinetics Oral Bioavailability Cmax

Intestinal Absorption vs. Curcumol

In an in situ rat intestinal single-pass perfusion model evaluating zedoary oil absorption, the absorption rates of germacrone and curdione were observed to be faster than that of curcumol, despite all three compounds exhibiting low overall permeability (Papp) without significant regional differences across duodenum, jejunum, ileum, and colon [1].

Absorption Intestinal Permeability ADME

OCT2 Inhibition vs. OCT1

Germacrone inhibits organic cation transporter 2 (OCT2)-mediated uptake of 3H-MPP+ with an IC₅₀ of 15 µM while exhibiting less effect on OCT1. This inhibitory activity translates to reduced cellular platinum accumulation and attenuated apoptosis in human renal proximal tubular cells (RPTEC/TERT1) exposed to 50 µM cisplatin, without compromising cisplatin's anticancer activity in tumor cells [1].

Transporter Inhibition Nephroprotection Cisplatin

cis,trans-Germacrone Application Scenarios


Pharmacokinetic Reference Standard

cis,trans-Germacrone serves as a critical reference standard for quantifying systemic exposure of germacrone in preclinical pharmacokinetic studies. Given the validated GC-MS method with an LLOQ of 24.84 ng/mL for germacrone in rat plasma and the compound's high Cmax (2353.64 ng/mL), procurement supports reliable bioanalytical method development, cross-study comparability, and precise quantification in bioavailability and formulation optimization research [1].

Cisplatin Nephrotoxicity Research

cis,trans-Germacrone is a high-priority procurement candidate for laboratories investigating strategies to mitigate cisplatin nephrotoxicity without compromising antitumor efficacy. The compound's OCT2 inhibition (IC₅₀ = 15 µM) and demonstrated protective effect on human renal proximal tubular cells at 50-100 µM concentrations provide a mechanistically validated platform for in vitro and in vivo combination therapy studies [2].

Prostate Cancer Apoptosis & Autophagy

Procurement of cis,trans-germacrone supports mechanistic oncology research focused on Akt/mTOR signaling inhibition and the interplay between apoptosis and protective autophagy. The compound has demonstrated dose-dependent inhibition of PC-3 and 22RV1 prostate cancer cell proliferation (IC₅₀ values: 259 µM and 396.9 µM, respectively), with documented autophagy induction as evidenced by elevated LC3B-II expression [3].

Curcuma Species QC Marker

cis,trans-Germacrone is suitable for procurement as a quantitative analytical marker for Curcuma species authentication and quality control. GC-MS studies have detected germacrone in all Zedoray rhizome samples tested, with content varying significantly across samples (range: 0.459 mg/g to 5.479 mg/g), underscoring its utility as a standardized reference material for batch-to-batch consistency assessment in natural product manufacturing [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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